molecular formula C17H9FN2O3 B12265706 3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12265706
M. Wt: 308.26 g/mol
InChI Key: YOMYCFBNJUJTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with salicylaldehyde in the presence of a dehydrating agent to form the oxadiazole ring, followed by cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the chromenone structure.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or nitrated analogs .

Scientific Research Applications

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
  • 3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
  • 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Uniqueness

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H9FN2O3

Molecular Weight

308.26 g/mol

IUPAC Name

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C17H9FN2O3/c18-13-7-3-2-6-11(13)15-19-20-16(23-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H

InChI Key

YOMYCFBNJUJTAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.